2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves multiple steps. The process begins with the reaction of 4-nitro-1,2-dicarbonitrile with phenol and potash to form a phenoxy derivative. This is followed by hydrolysis with potassium hydroxide in methanol to produce 4-phenoxyphthalic acid. The solid-phase mixture with glycine is then reacted in a melt at temperatures between 210°C and 220°C to yield the corresponding phthalimide . Industrial production methods typically follow similar synthetic routes but may involve optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in stabilizing HIF, which is crucial for cellular responses to hypoxia.
Medicine: It is used in the treatment of anemia in CKD patients by promoting erythropoiesis.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves the inhibition of HIF prolyl hydroxylase. This inhibition stabilizes HIF, preventing its degradation and allowing it to activate the transcription of genes involved in erythropoiesis and iron metabolism. This coordinated response increases the blood’s oxygen-carrying capacity .
Comparison with Similar Compounds
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific inhibition of HIF prolyl hydroxylase. Similar compounds include:
Daprodustat: Another HIF prolyl hydroxylase inhibitor used for treating anemia.
Vadadustat: A compound with a similar mechanism of action, also used in anemia treatment.
Molidustat: Another HIF prolyl hydroxylase inhibitor with applications in anemia therapy .
These compounds share a common mechanism of action but may differ in their pharmacokinetic properties and clinical applications.
Properties
CAS No. |
916171-77-2 |
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Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H16N2O5/c1-11-16-13(18(24)17(21-11)19(25)20-10-15(22)23)8-5-9-14(16)26-12-6-3-2-4-7-12/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) |
InChI Key |
VZWBCVNPMRVNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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